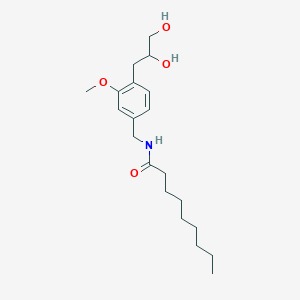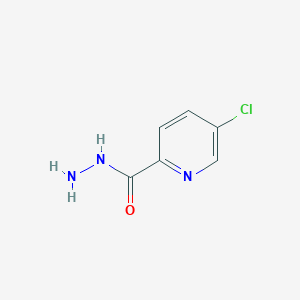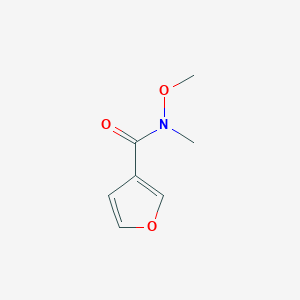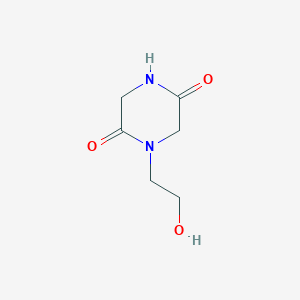
Peptide du récepteur de la thrombine sfllrnp
Vue d'ensemble
Description
Thrombin receptor peptide sfllrnp, also known as Thrombin receptor peptide sfllrnp, is a useful research compound. Its molecular formula is C39H63N11O10 and its molecular weight is 846 g/mol. The purity is usually 95%.
The exact mass of the compound Thrombin receptor peptide sfllrnp is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Peptide Fragments - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Thrombin receptor peptide sfllrnp suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thrombin receptor peptide sfllrnp including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Agrégation plaquettaire et thrombose
Le peptide du récepteur de la thrombine SFLLRNP joue un rôle crucial dans l’agrégation plaquettaire. Lorsque la thrombine clive l’extension N-terminale du récepteur, elle expose ce ligand lié, conduisant à l’activation du récepteur. Le SFLLRNP synthétique peut activer le récepteur sans thrombine . Comprendre les relations structure-activité entre le SFLLRNP et le récepteur est crucial pour concevoir des antagonistes efficaces. Ces antagonistes pourraient potentiellement servir de remèdes thérapeutiques pour la thrombose.
Mobilisation du calcium
Le SFLLRNP, ainsi que la thrombine, induisent la mobilisation du Ca2+. Les deux agonistes libèrent principalement du Ca2+ des magasins internes. Cette propriété fait du SFLLRNP un candidat intéressant pour l’étude des voies de signalisation intracellulaire du calcium .
Croissance neurale et apoptose
Il est intéressant de noter que le SFLLRNP perturbe la croissance neurale et induit la mort cellulaire apoptotique dans les motoneurones. Cet effet imite l’impact délétère de la thrombine sur les motoneurones. Les inhibiteurs des activités de la caspase peuvent empêcher cette mort neuronale induite par la thrombine ou le SFLLRNP .
Activation de la GTPase
Le récepteur à ligand lié médie l’activation de la GTPase par la thrombine dans les membranes plaquettaires et des cellules CHRF-288. Les chercheurs ont utilisé ce système pour évaluer les agonistes et les agonistes partiels, offrant un essai sans cellule fiable et pratique .
Essentiels structurels
Ser-1 et Phe-2 sont des résidus essentiels pour l’activation du récepteur. La jonction entre la deuxième boucle extracellulaire et la partie supérieure du cinquième domaine transmembranaire contient des résidus aromatiques qui interagissent avec ces acides aminés. Comprendre ces éléments structurels essentiels aide à concevoir des interventions ciblées .
Applications thérapeutiques potentielles
Compte tenu de son rôle dans la fonction plaquettaire et la signalisation du calcium, le SFLLRNP peut avoir des implications thérapeutiques au-delà de la thrombose. Des recherches plus poussées pourraient explorer son potentiel dans les maladies cardiovasculaires, les troubles neuronaux et d’autres contextes.
En résumé, le this compound est un composé aux multiples facettes avec des applications diverses dans la biologie plaquettaire, la signalisation du calcium et les processus neuronaux. Ses propriétés uniques continuent de fasciner les scientifiques et des recherches en cours visent à libérer tout son potentiel dans divers domaines. 🧪🔬📚
Mécanisme D'action
Target of Action
The primary target of the Thrombin receptor peptide SFLLRNP, also known as (2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carboxylic acid, is the thrombin receptor . The Phe-2 residue of SFLLRNP is essential for the activation of this receptor .
Mode of Action
The SFLLRNP peptide interacts with its target, the thrombin receptor, by stimulating GTPase activity in platelet and CHRF-288 membranes . The Phe-2-phenyl of SFLLRNP is in the edge-to-face CH/π interaction with the receptor aromatic group, utilizing the Phe-2-phenyl edge along with benzene hydrogens at position 2-3 or 5-6 .
Biochemical Pathways
The activation of the thrombin receptor by SFLLRNP leads to the stimulation of GTPase activity in platelet and CHRF-288 membranes . This suggests that the peptide is involved in the regulation of G-protein signaling pathways.
Pharmacokinetics
The peptide’s ability to stimulate gtpase activity in platelet and chrf-288 membranes suggests that it can interact with its target cells effectively .
Result of Action
The activation of the thrombin receptor by SFLLRNP leads to the stimulation of GTPase activity, which is a crucial process in signal transduction . This can have various downstream effects, depending on the specific cellular context.
Action Environment
The action of SFLLRNP is influenced by the cellular environment. For instance, the peptide’s ability to stimulate GTPase activity is observed in platelet and CHRF-288 membranes . .
Analyse Biochimique
Biochemical Properties
The Thrombin receptor peptide SFLLRNP interacts with various enzymes, proteins, and other biomolecules. The functional role of Arg-5 in this peptide was examined using a series of analogs having amino acid substitutions at position 5 . The results indicated that the electrostatic interaction of the Arg-guanidino group is important for the peptide to interact with the receptor .
Cellular Effects
The Thrombin receptor peptide SFLLRNP has significant effects on various types of cells and cellular processes. For instance, treatment of cultures with this peptide mimicked the deleterious effects of thrombin on motoneurons . Furthermore, cotreatment of the cultures with inhibitors of caspase activities completely prevented the death of motoneurons induced by either thrombin or SFLLRNP .
Molecular Mechanism
The Thrombin receptor peptide SFLLRNP exerts its effects at the molecular level through various mechanisms. The Phe-2-phenyl of SFLLRNP is in the edge-to-face CH/π interaction with the receptor aromatic group, utilizing the Phe-2-phenyl edge along with benzene hydrogens at position 2-3 or 5-6 . This interaction enhances the biological activity of the peptide .
Propriétés
IUPAC Name |
(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H63N11O10/c1-21(2)16-26(47-35(56)27(17-22(3)4)48-36(57)28(46-32(53)24(40)20-51)18-23-10-6-5-7-11-23)34(55)45-25(12-8-14-44-39(42)43)33(54)49-29(19-31(41)52)37(58)50-15-9-13-30(50)38(59)60/h5-7,10-11,21-22,24-30,51H,8-9,12-20,40H2,1-4H3,(H2,41,52)(H,45,55)(H,46,53)(H,47,56)(H,48,57)(H,49,54)(H,59,60)(H4,42,43,44)/t24-,25-,26-,27-,28-,29-,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHZSIZRTNHGLSX-FLMSMKGQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H63N11O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90162944 | |
| Record name | Thrombin receptor peptide sfllrnp | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90162944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
846.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145229-76-1 | |
| Record name | Thrombin receptor peptide sfllrnp | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145229761 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thrombin receptor peptide sfllrnp | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90162944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the thrombin receptor peptide SFLLRNP induce cell rounding in 1321N1 astrocytoma cells?
A1: SFLLRNP, mimicking the action of thrombin, binds to the thrombin receptor on 1321N1 astrocytoma cells. [] This binding initiates a signaling cascade that activates the small G protein Rho. [] Activated Rho then triggers downstream pathways leading to increased myosin light chain phosphorylation. [] This phosphorylation event is necessary for the cytoskeletal rearrangements that result in cell rounding. [] Interestingly, this rounding response is independent of other pathways often associated with thrombin signaling, such as those involving phosphatidylinositol 3-kinase, mitogen-activated protein kinase, or Ca2+ mobilization. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





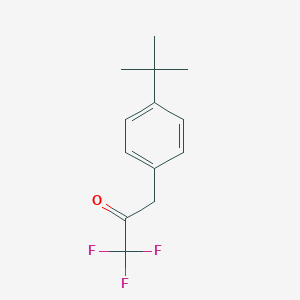
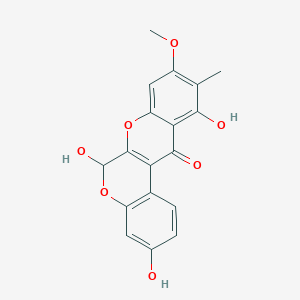
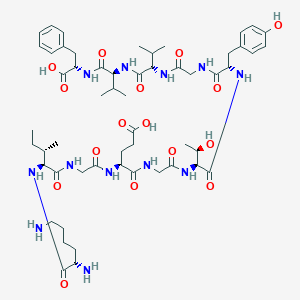
![Benzo[a]pyrene](/img/structure/B130552.png)

